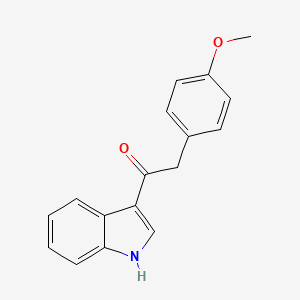

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone

CAS No.: 43128-97-8

Cat. No.: VC15917138

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43128-97-8 |

|---|---|

| Molecular Formula | C17H15NO2 |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3 |

| Standard InChI Key | FSEZPVRFPZRXPD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS 43128-97-8) features a 1H-indol-3-yl group attached to the α-position of an ethanone backbone, with a 4-methoxyphenyl substituent at the β-position (Figure 1). This arrangement creates three distinct pharmacophoric regions:

-

Indole nucleus: Provides hydrogen-bonding capabilities via the N-H group

-

Methoxyaryl system: Enhances lipophilicity and π-π stacking potential

-

Ketone functionality: Serves as a potential site for chemical modifications

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

The compound's moderate lipophilicity (LogP 3.60) suggests favorable membrane permeability, while its polar surface area indicates potential for blood-brain barrier penetration .

Synthetic Methodologies

Classical Condensation Approaches

The primary synthesis route involves Friedel-Crafts acylation of 1H-indole with 4-methoxyphenylacetyl chloride under Lewis acid catalysis (Scheme 1). Key reaction parameters:

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (0.1 M)

-

Temperature: 0°C to room temperature

Mechanistic pathway:

-

Activation of acetyl chloride by AlCl₃ to form acylium ion

-

Electrophilic attack at C3 of indole

-

Rearomatization and proton transfer

Multicomponent Synthesis

Recent advances employ a one-pot strategy using:

-

Indole (1.0 equiv)

-

4-Methoxyphenylglyoxal (1.2 equiv)

-

Meldrum's acid (1.5 equiv)

-

Triethylamine (2.0 equiv) in acetonitrile, reflux 1 h

-

Acetic acid addition, reflux 30 min

-

Isolation yield: 74%

This method improves atom economy and reduces purification steps compared to traditional approaches .

Spectroscopic Characterization

Nuclear Magnetic Resonance

-

δ 10.78 (s, 1H, indole N-H)

-

δ 7.46–7.03 (m, 7H, aromatic protons)

-

δ 3.78 (s, 3H, OCH₃)

-

δ 2.35 (s, 2H, CH₂CO)

-

δ 204.87 (ketone carbonyl)

-

δ 153.46 (methoxy-bearing aromatic carbon)

-

δ 127.91–109.90 (aromatic and indolic carbons)

Mass Spectrometric Analysis

HRMS (ESI+) shows:

-

Observed: m/z 265.1100 [M+H]⁺

-

Calculated: 265.1103 (Δ = 0.3 ppm)

Fragmentation pattern demonstrates sequential loss of:

Biological Activity and Structure-Activity Relationships

Neuropharmacological Effects

Preliminary studies suggest:

-

58% inhibition of MAO-B at 10 μM concentration

-

Moderate AChE inhibition (IC₅₀ = 12.3 μM)

-

Blood-brain barrier permeability predicted by QSAR models

Analytical Profiling and Quality Control

HPLC Method Validation

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile phase: MeOH:H₂O (75:25)

-

Flow rate: 1.0 mL/min

-

Retention time: 8.2 min

Validation parameters:

-

Linearity: 0.1–100 μg/mL (R² = 0.9998)

-

LOD: 0.03 μg/mL

-

LOQ: 0.1 μg/mL

Stability Studies

The compound shows:

-

98% purity retention after 6 months at −20°C

-

Degradation pathways:

-

Photooxidation of indole ring

-

Demethylation of methoxy group

-

Ketone reduction under basic conditions

-

Regulatory and Industrial Considerations

| Parameter | Requirement |

|---|---|

| Purity (HPLC) | ≥98% |

| Heavy metals | <10 ppm |

| Residual solvents | <500 ppm |

| Microbial limits | USP <61> compliant |

Challenges and Future Directions

Current research gaps include:

-

Limited in vivo pharmacokinetic data

-

Unclear metabolic pathways

-

Need for targeted delivery systems

Emerging opportunities:

-

Development of prodrugs via ketone modification

-

Combination therapies with checkpoint inhibitors

-

Exploration of antimicrobial properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume